molecular formula C7H4BrF3 B142621 2,3,4-Trifluorobenzyl bromide CAS No. 157911-55-2

2,3,4-Trifluorobenzyl bromide

Cat. No.: B142621
CAS No.: 157911-55-2
M. Wt: 225.01 g/mol
InChI Key: DGSXDQVPGXFOAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

2,3,4-Trifluorobenzyl bromide is primarily used as a building block in the synthesis of various pharmaceutical compounds . It is an important intermediate in the synthesis of drugs such as Ensitrelvir , a treatment for COVID-19, and Sitagliptin , a treatment for type II diabetes. The primary targets of these drugs are the SARS-CoV-2 3CL protease and Dipeptidyl peptidase-IV (DPP-IV) respectively .

Mode of Action

As an intermediate, this compound itself does not directly interact with biological targets. Instead, it is incorporated into the structure of the final drug molecule, which then interacts with its target. For example, in the synthesis of Ensitrelvir, the trifluorobenzyl group may contribute to the drug’s ability to inhibit the SARS-CoV-2 3CL protease .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the final drug it is used to synthesize. For instance, Ensitrelvir inhibits the SARS-CoV-2 3CL protease, blocking the replication of the virus . Sitagliptin, on the other hand, inhibits DPP-IV, increasing the levels of incretin hormones, which help to regulate glucose metabolism .

Result of Action

The molecular and cellular effects of this compound are determined by the final drug it is used to synthesize. For example, Ensitrelvir can inhibit the replication of SARS-CoV-2, potentially reducing the severity of COVID-19 . Sitagliptin can help regulate blood glucose levels, making it a valuable treatment for type II diabetes .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, it should be stored at 2-8°C to maintain its stability . Additionally, safety data indicates that it can cause severe skin burns and eye damage, suggesting that it should be handled with care in a controlled environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4-Trifluorobenzyl bromide can be synthesized through the bromination of 2,3,4-trifluorotoluene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions . The reaction proceeds as follows:

C7H5F3+Br2C7H4BrF3+HBrC7H5F3 + Br2 \rightarrow C7H4BrF3 + HBr C7H5F3+Br2→C7H4BrF3+HBr

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of hydrobromic acid (HBr) and a phase-transfer catalyst to enhance the reaction efficiency . The process is carried out at elevated temperatures to ensure complete conversion of the starting material.

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trifluorobenzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group . Common reactions include:

    Nucleophilic Substitution (S_N2): This reaction involves the replacement of the bromine atom with a nucleophile such as hydroxide (OH-), cyanide (CN-), or amine (NH2-).

    Oxidation: The compound can be oxidized to form 2,3,4-trifluorobenzaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), and ammonia (NH3) are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed:

    Nucleophilic Substitution: Products include 2,3,4-trifluorobenzyl alcohol, 2,3,4-trifluorobenzyl cyanide, and 2,3,4-trifluorobenzylamine.

    Oxidation: The major product is 2,3,4-trifluorobenzaldehyde.

Properties

IUPAC Name

1-(bromomethyl)-2,3,4-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSXDQVPGXFOAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CBr)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380350
Record name 2,3,4-Trifluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157911-55-2
Record name 2,3,4-Trifluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-Trifluorobenzyl Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4-Trifluorobenzyl bromide
Reactant of Route 2
Reactant of Route 2
2,3,4-Trifluorobenzyl bromide
Reactant of Route 3
2,3,4-Trifluorobenzyl bromide
Reactant of Route 4
Reactant of Route 4
2,3,4-Trifluorobenzyl bromide
Reactant of Route 5
Reactant of Route 5
2,3,4-Trifluorobenzyl bromide
Reactant of Route 6
Reactant of Route 6
2,3,4-Trifluorobenzyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.